

Application Notes and Protocols: Lentiviral Transduction for CCR8 Overexpression and AZ760 Testing

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Compound of Interest

Compound Name: AZ760

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Introduction

Chemokine receptor 8 (CCR8) is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), making it a compelling target for cancer immunotherapy.[1][2][3] The interaction of CCR8 with its primary ligand, CCL1, is implicated in recruiting Tregs to the tumor microenvironment and enhancing their immunosuppressive function.[4][5] Targeting CCR8 aims to deplete or functionally inhibit these immunosuppressive cells, thereby restoring anti-tumor immunity.

This document provides detailed protocols for the lentiviral transduction of T cells to overexpress CCR8, creating a robust in vitro model system. Subsequently, it outlines a comprehensive testing cascade for a hypothetical CCR8 antagonist, **AZ760**, including assays for cell viability, cytokine release, and receptor occupancy.

Data Presentation

Table 1: Lentiviral Transduction Efficiency of CCR8 in Primary Human T Cells

Transduction Method	Multiplicity of Infection (MOI)	Transduction Enhancer	% CCR8+ Cells (Flow Cytometry)
Spinoculation	5	Polybrene (8 µg/mL)	65%
Spinoculation	10	Polybrene (8 µg/mL)	82%
Overnight Incubation	5	Polybrene (8 µg/mL)	58%
Overnight Incubation	10	Polybrene (8 µg/mL)	75%

Table 2: Effect of **AZ760** on CCR8-Overexpressing T Cell Viability (MTT Assay)

AZ760 Concentration	% Viability (24h)	% Viability (48h)	% Viability (72h)
0 µM (Vehicle)	100%	100%	100%
0.1 µM	98%	95%	92%
1 µM	96%	91%	88%
10 µM	94%	88%	85%
100 µM	65%	52%	41%

Table 3: Inhibition of CCL1-Induced Cytokine (IFN-γ) Release by **AZ760**

AZ760 Concentration	CCL1 Stimulation (100 ng/mL)	IFN- γ Concentration (pg/mL)	% Inhibition
0 μ M (Vehicle)	+	1250	0%
0.1 μ M	+	980	21.6%
1 μ M	+	550	56%
10 μ M	+	120	90.4%
100 μ M	+	15	98.8%
0 μ M (Vehicle)	-	25	-

Table 4: Receptor Occupancy of **AZ760** on CCR8-Overexpressing T Cells

AZ760 Concentration	Mean Fluorescence Intensity (Free CCR8)	% Receptor Occupancy
0 μ M (Vehicle)	2500	0%
0.1 μ M	1875	25%
1 μ M	950	62%
10 μ M	250	90%
100 μ M	50	98%

Experimental Protocols

Protocol 1: Lentiviral Transduction of Primary Human T Cells for CCR8 Overexpression

This protocol details the steps for the efficient transduction of primary human T cells with a lentiviral vector encoding human CCR8.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- CD4+ T Cell Isolation Kit
- T cell activation reagents (e.g., anti-CD3/CD28 beads)
- Lentiviral particles containing the CCR8 gene
- Transduction enhancer (e.g., Polybrene)
- T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)
- Flow cytometry reagents: Anti-CCR8 antibody, isotype control

Procedure:

- Isolation and Activation of T Cells:
 - Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions.
 - Activate the isolated T cells by culturing them with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T cell culture medium supplemented with IL-2 (100 IU/mL).[6]
 - Incubate for 24-48 hours at 37°C and 5% CO₂.
- Lentiviral Transduction:
 - On the day of transduction, prepare the lentiviral supernatant containing the CCR8 construct.
 - In a 24-well plate, seed 1×10^6 activated T cells per well in 500 μ L of T cell culture medium.[6]
 - Add the lentiviral particles at the desired multiplicity of infection (MOI).
 - Add Polybrene to a final concentration of 8 μ g/mL to enhance transduction efficiency.[7]

- Incubate for 18-24 hours at 37°C and 5% CO₂.[\[8\]](#)
- Post-Transduction Culture and Expansion:
 - After the incubation period, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh T cell culture medium with IL-2.
 - Culture the transduced T cells for an additional 3-5 days to allow for gene expression.
 - Expand the culture as needed by adding fresh medium containing IL-2 to maintain a cell density of $1-2 \times 10^6$ cells/mL.[\[6\]](#)
- Verification of CCR8 Overexpression:
 - After 72 hours post-transduction, harvest a small aliquot of cells.
 - Stain the cells with a fluorescently labeled anti-CCR8 antibody and a corresponding isotype control.
 - Analyze the percentage of CCR8-positive cells using flow cytometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of **AZ760** on CCR8-overexpressing T cells.

Materials:

- CCR8-overexpressing T cells
- **AZ760** compound
- T cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Cell Seeding:
 - Seed 1×10^4 CCR8-overexpressing T cells per well in a 96-well plate in a final volume of 100 μ L of T cell culture medium.
- Compound Treatment:
 - Prepare serial dilutions of **AZ760** in T cell culture medium.
 - Add 100 μ L of the **AZ760** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve **AZ760**).
 - Incubate for 24, 48, and 72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - At the end of each time point, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C and 5% CO₂, allowing the viable cells to metabolize MTT into formazan crystals.
- Solubilization and Absorbance Reading:
 - Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of **AZ760** relative to the vehicle control.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the effect of **AZ760** on the release of IFN- γ from CCR8-overexpressing T cells upon stimulation with CCL1.

Materials:

- CCR8-overexpressing T cells
- **AZ760** compound
- Recombinant human CCL1
- T cell culture medium
- IFN- γ ELISA kit
- 96-well plates

Procedure:

- Cell Seeding and Pre-treatment:
 - Seed 1×10^5 CCR8-overexpressing T cells per well in a 96-well plate in 100 μ L of T cell culture medium.[\[9\]](#)
 - Add serial dilutions of **AZ760** to the wells and incubate for 1 hour at 37°C and 5% CO₂.
- Cell Stimulation:
 - Add recombinant human CCL1 to a final concentration of 100 ng/mL to the appropriate wells. Include unstimulated and vehicle-treated controls.
 - Incubate for 24 hours at 37°C and 5% CO₂.[\[9\]](#)
- Supernatant Collection:
 - Centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the supernatant without disturbing the cell pellet.
- ELISA:

- Perform the IFN- γ ELISA on the collected supernatants according to the manufacturer's protocol.
- Data Analysis:
 - Generate a standard curve using the provided IFN- γ standards.
 - Calculate the concentration of IFN- γ in each sample.
 - Determine the percentage of inhibition of cytokine release by **AZ760** compared to the CCL1-stimulated vehicle control.

Protocol 4: Receptor Occupancy Assay (Flow Cytometry)

This protocol determines the percentage of CCR8 receptors on the cell surface that are bound by **AZ760**.^{[10][11][12]}

Materials:

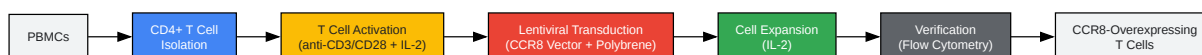
- CCR8-overexpressing T cells
- **AZ760** compound
- Fluorescently labeled anti-CCR8 antibody that competes with **AZ760** for binding
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Procedure:

- Compound Incubation:
 - Aliquot 1×10^6 CCR8-overexpressing T cells per tube.
 - Add increasing concentrations of **AZ760** to the cells. Include a vehicle control.
 - Incubate for 1 hour at 4°C to allow binding and prevent receptor internalization.

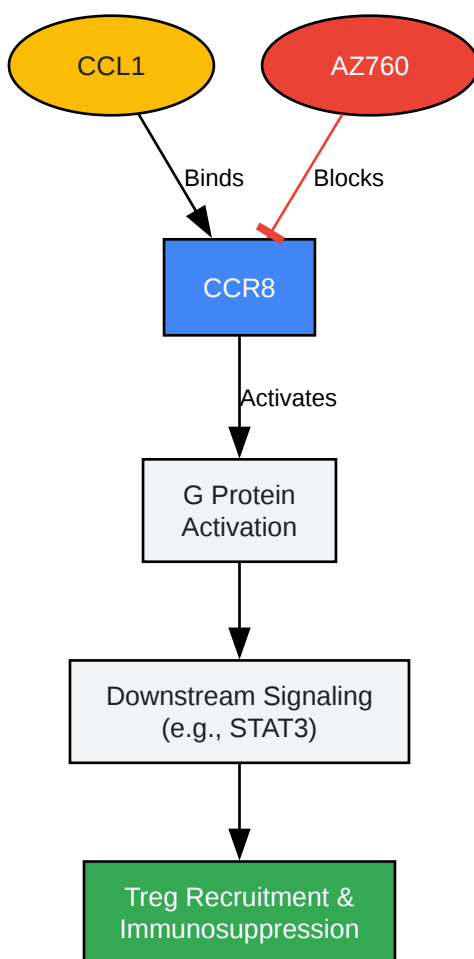
- Staining for Free Receptors:
 - Without washing, add a pre-titrated amount of the fluorescently labeled competing anti-CCR8 antibody to each tube.
 - Incubate for 30 minutes at 4°C, protected from light.
- Wash and Data Acquisition:
 - Wash the cells twice with cold flow cytometry staining buffer.
 - Resuspend the cells in 300 µL of staining buffer.
 - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
- Data Analysis:
 - Determine the Mean Fluorescence Intensity (MFI) for each sample.
 - Calculate the percentage of receptor occupancy using the following formula: % Receptor Occupancy = $(1 - (\text{MFI of AZ760-treated sample} / \text{MFI of vehicle-treated sample})) * 100$

Visualizations



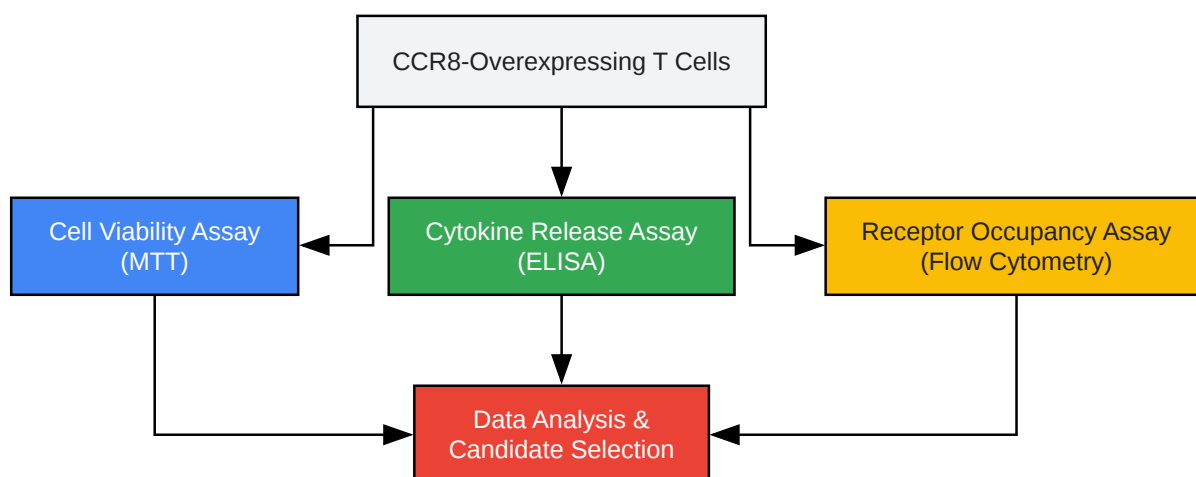
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Caption: Workflow for generating CCR8-overexpressing T cells.



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Caption: Proposed mechanism of **AZ760** action on the CCR8 signaling pathway.



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Caption: Experimental workflow for testing the efficacy of **AZ760**.

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